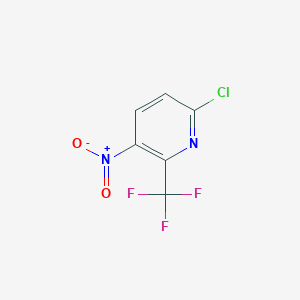

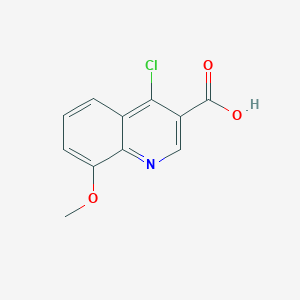

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a chemical compound that has been studied for various applications, including its role as an intermediate in organic synthesis and its potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds that can help infer some of the properties and reactions of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine.

Synthesis Analysis

The synthesis of related compounds, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, involves multiple steps including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, starting from nicotinamide . These methods could potentially be adapted for the synthesis of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(trifluoromethyl)pyridine has been characterized using various spectroscopic techniques and computational methods . The vibrational frequencies and molecular structural parameters were computed, and the results were compared with experimental data. These methods can be applied to 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine to determine its molecular structure.

Chemical Reactions Analysis

The reactivity of the nitro group in related compounds, such as 2-chloro-3-nitroimidazo[1,2-a]pyridine, has been explored through various reactions including Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitutions . These reactions expand the structural diversity of the compounds and highlight the role of the nitro group in facilitating chlorine displacement. Similar reactions could be expected for 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the results of computational studies. For instance, the vibrational spectra, crystal structure, and hydrogen bonding patterns of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have been determined . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine.

Aplicaciones Científicas De Investigación

-

Agrochemical Industry

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Results or Outcomes : The major outcome of this application is the effective protection of crops from various pests .

-

Pharmaceutical Industry

- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Results or Outcomes : The major outcome of this application is the development of effective treatments for various diseases .

-

Biochemical Industry

- Summary of Application : 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine serves as a key intermediate in the development of biochemicals.

- Results or Outcomes : The major outcome of this application is the synthesis of various biochemical compounds.

-

Development of Fluorinated Organic Chemicals

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine, are used in the development of fluorinated organic chemicals .

- Results or Outcomes : The major outcome of this application is the development of various fluorinated organic compounds .

-

Fine Chemicals Industry

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-3-nitro-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-4-2-1-3(12(13)14)5(11-4)6(8,9)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFXQCGFWFTDPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442114 |

Source

|

| Record name | 6-chloro-3-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-nitro-2-(trifluoromethyl)pyridine | |

CAS RN |

117519-12-7 |

Source

|

| Record name | 6-chloro-3-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

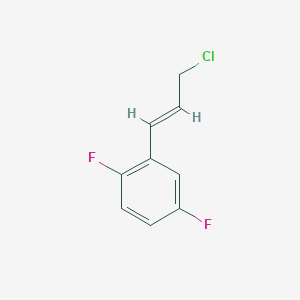

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)